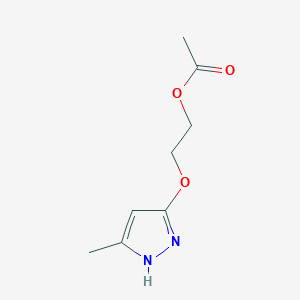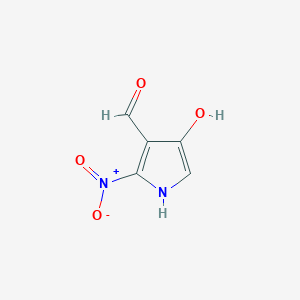
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the pyrazole ring and an ethyl acetate group attached via an oxygen atom at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate typically involves the reaction of 5-methyl-1H-pyrazole-3-ol with ethyl acetate in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
- Dissolve 5-methyl-1H-pyrazole-3-ol in an organic solvent such as dichloromethane.
- Add ethyl acetate and a base such as triethylamine to the reaction mixture.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学的研究の応用
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: This compound has a similar pyrazole core but with an acetamide group instead of an ethyl acetate group.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of an ethyl acetate group.
Uniqueness
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
2-[(5-methyl-1H-pyrazol-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-8(10-9-6)13-4-3-12-7(2)11/h5H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
GPUUBZXXSQMLCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)OCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)


